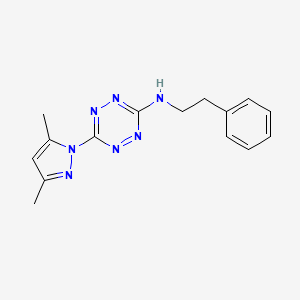

6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-phenethyl-1,2,4,5-tetraazin-3-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-phenethyl-1,2,4,5-tetraazin-3-amine” seems to be a complex organic compound. It likely contains a pyrazole ring, which is a five-membered ring with three carbon atoms and two nitrogen atoms . The pyrazole ring is known to be a part of many biologically active compounds .

Synthesis Analysis

While the specific synthesis process for this compound is not available, similar compounds have been synthesized through various methods. For instance, a compound with a pyrazole ring was synthesized from acetylacetone and hydrazine . Another compound, Bis[6-(3,5-dimethyl-1H-pyrazol-1-yl-κN2)picolinato-κ2N,O] iron(II) tetrahydrate, was synthesized by 6-(3, 5-dimethyl-1H-pyrazol-1-yl)picolinic acid (DPPA) in a mixed solvent of water and methanol .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using X-ray crystallography . For example, the structure of Bis[6-(3,5-dimethyl-1H-pyrazol-1-yl-κN2)picolinato-κ2N,O] iron(II) tetrahydrate was determined by single-crystal X-ray diffraction .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For example, pyrazole is a weak base, with pKb 11.5 (pKa of the conjugate acid 2.49 at 25 °C) .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis :

- A study by (Adib et al., 2014) describes a one-pot, three-component synthesis of compounds similar to 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-phenethyl-1,2,4,5-tetraazin-3-amine, highlighting solvent-free conditions and excellent yields.

- (Xu et al., 2012) discuss the synthesis of unsymmetrical 1,2,4,5-tetrazine derivatives, including structural analysis through X-ray diffraction, revealing intermolecular hydrogen bonds and π–π interactions.

- In (Shawish et al., 2021)'s work, new s-triazine derivatives incorporating pyrazole were synthesized, with molecular structures investigated using X-ray crystallography and DFT calculations.

Multicomponent Molecular Solids and Crystal Structures :

- (Wang et al., 2014) studied the formation of novel crystals with a series of N-containing heterocycles, analyzing their crystal structures and hydrogen bonds, which is relevant for understanding the assembly of such compounds.

Catalysis and Reaction Mechanisms :

- (Rahmani et al., 2018) report on the efficient synthesis of pyridine-pyrimidines using a three-component reaction catalyzed by triazine diphosphonium hydrogen sulfate, indicating potential applications in catalysis.

Potential in Organic Syntheses :

- The work by (Yu et al., 1997) describes the preparation of 1-metalla-1,3,5,7-octatetraenes from (1-alkynyl) carbene complexes, providing insights into the role of pyrazole derivatives in organic syntheses involving transition metal complexes.

Heterocyclic Synthesis :

- (Ho & Suen, 2013) discuss the synthesis of heterocyclic compounds incorporating a pyrimidine moiety, relevant to understanding the broader scope of heterocyclic chemistry involving pyrazole derivatives.

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The compound, 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-phenethyl-1,2,4,5-tetraazin-3-amine, is a complexing ligand that primarily targets trivalent actinide cations . These targets play a crucial role in the separation of actinide (III) and lanthanide (III) elements .

Mode of Action

The compound interacts with its targets by forming 1:1 complexes . This is unlike the 1:3 complex formation observed for 2,6-ditriazinylpyridine (BTP) systems . The equilibrium constant for curium complex formation with this compound was determined to be log K= 2.80, similar to that for nitrate .

Biochemical Pathways

The compound’s interaction with its targets affects the biochemical pathways involved in the separation of actinide (III) and lanthanide (III) elements . The downstream effects of these interactions include changes in the extraction performance and selectivity for trivalent actinide cations over lanthanides .

Result of Action

The result of the compound’s action is the formation of 1:1 complexes with trivalent actinide cations . This leads to changes in the extraction performance and selectivity for these cations over lanthanides .

Action Environment

Environmental factors such as pH and the presence of certain solvents can influence the compound’s action, efficacy, and stability .

Eigenschaften

IUPAC Name |

6-(3,5-dimethylpyrazol-1-yl)-N-(2-phenylethyl)-1,2,4,5-tetrazin-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N7/c1-11-10-12(2)22(21-11)15-19-17-14(18-20-15)16-9-8-13-6-4-3-5-7-13/h3-7,10H,8-9H2,1-2H3,(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYRLECRDZRKYOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NN=C(N=N2)NCCC3=CC=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![cyclohexyl(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2957741.png)

![Benzo[d][1,3]dioxol-5-yl(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2957746.png)

![4-([1,1'-biphenyl]-4-carbonyl)-7-methyl-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2957752.png)

![(2S)-2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]-3-phenylpropanoic acid](/img/structure/B2957753.png)

![4-[3-methoxy-3-oxo-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propyl]phenyl 2-thiophenecarboxylate](/img/structure/B2957757.png)

![[4-(2-Methylpropyl)morpholin-2-YL]methyl 2-fluoropyridine-4-carboxylate](/img/structure/B2957759.png)

![2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2957762.png)